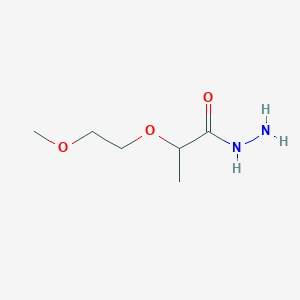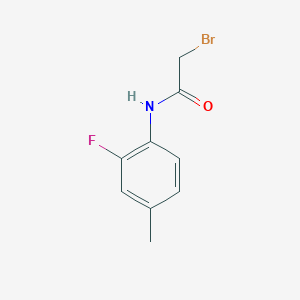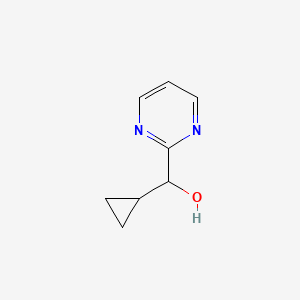
Cyclopropyl(pyrimidin-2-yl)methanol
Vue d'ensemble
Description
Cyclopropyl(pyrimidin-2-yl)methanol is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Crystallography and Fungicide Research : Cyclopropyl derivatives are studied in crystallography for their structural properties and applications as fungicides. A study focusing on a pyrimidine fungicide similar to Cyclopropyl(pyrimidin-2-yl)methanol demonstrated how the molecular structure impacts its fungicidal properties (Kang, Kim, Park, & Kim, 2015).
Synthesis of Complex Organic Compounds : Research has been conducted on the synthesis of complex organic compounds involving cyclopropyl structures. This includes the creation of phosphonium ylide-betaines of the pyrimidine series, which are important for synthesizing non-phosphorylated pyrimidine derivatives (Meervelt et al., 1996).
Catalytic Applications in Organic Synthesis : Cyclopropyl methanols, including derivatives like this compound, are used in gold- and silver-catalyzed tandem amination/ring expansion reactions to efficiently produce pyrrolidines. These reactions are applicable to a broad range of substrates and have significant implications in organic synthesis (Rao & Chan, 2008).
Inhibition of Methanol Dehydrogenase : Cyclopropyl derivatives are also studied for their inhibitory effects on enzymes like methanol dehydrogenase. Understanding these mechanisms can inform the development of inhibitors for specific biochemical pathways (Frank et al., 1989).
Soil and Agricultural Chemistry : The study of fungicides like cyprodinil, which contain a cyclopropyl(pyrimidin-2-yl) structure, provides insights into the formation of soil-bound residues and their impact on plant uptake. This research is crucial for understanding the environmental fate of agricultural chemicals (Dec et al., 1997).
Biocatalysis and Green Chemistry : The use of this compound derivatives in biocatalytic processes showcases their potential in green chemistry applications. An example is the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using a liquid-liquid biphasic microreaction system, emphasizing the efficiency and environmental benefits of such methods (Chen et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Cyclopropyl(pyrimidin-2-yl)methanol is a complex compound with a wide range of potential targets. Pyrimidine derivatives, which are structurally similar to this compound, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in a variety of biochemical pathways, including those involved in antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of effects at the molecular and cellular levels, often leading to changes in cellular processes .
Propriétés
IUPAC Name |
cyclopropyl(pyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMQKGJSONMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)

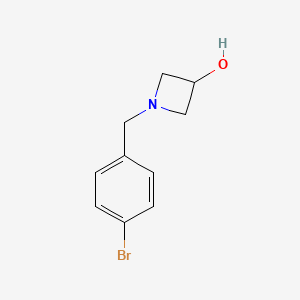
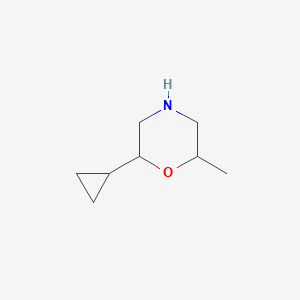
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)

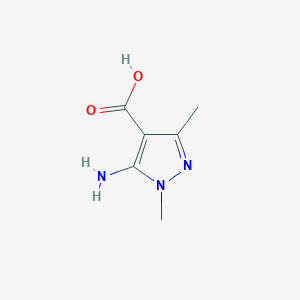

![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
